molecular formula C11H25Cl2N3O B2974641 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride CAS No. 2460756-92-5

3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride

Cat. No.: B2974641
CAS No.: 2460756-92-5
M. Wt: 286.24
InChI Key: YJXWHUQETACXGZ-HIZJWYRFSA-N
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Description

3-(4-Aminocyclohexyl)-1,1-diethylurea dihydrochloride is a urea derivative featuring a cyclohexylamine core substituted with a diethylurea group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Structurally, the compound combines a hydrophobic cyclohexyl group with a polar urea moiety, which may influence receptor binding and metabolic pathways.

Properties

IUPAC Name

3-(4-aminocyclohexyl)-1,1-diethylurea;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O.2ClH/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10;;/h9-10H,3-8,12H2,1-2H3,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXWHUQETACXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCC(CC1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride (CAS No. 2460756-92-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a urea functional group and a cyclohexyl moiety, which contribute to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biochemical assays.

  • Molecular Formula : C12H22Cl2N2O
  • Molecular Weight : 273.22 g/mol

Research indicates that 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride interacts with specific biological targets, primarily within the central nervous system. Its mechanism of action may involve modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for various receptor subtypes, influencing neurotransmission.
  • Inhibition of Enzymatic Activity : It has been noted to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Pharmacological Effects

The compound has shown promise in several pharmacological studies:

  • Antidepressant Activity : Studies have indicated that it may have antidepressant-like effects in animal models, potentially linked to its serotonergic activity.
  • Analgesic Properties : Preliminary data suggest analgesic effects, which warrant further investigation in pain models.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neuronal activity and influence cell viability under stress conditions.

Case Studies

  • Antidepressant Efficacy :
    • A study conducted on rodent models showed that administration of 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. The effects were attributed to enhanced serotonergic signaling.
  • Neuroprotective Effects :
    • Another investigation highlighted the compound's neuroprotective qualities against oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative disease models.

Comparative Analysis

To contextualize the biological activity of 3-(4-Aminocyclohexyl)-1,1-diethylurea;dihydrochloride, a comparison with similar compounds is essential:

Compound NameMechanism of ActionNotable Effects
3-(4-Methylaminocyclohexyl)ureaSerotonin reuptake inhibitionAntidepressant
4-(2-Aminopropyl)cyclohexylureaDopamine receptor modulationAnalgesic and antidepressant
3-(Cyclohexyl)ureaNMDA receptor antagonismNeuroprotective

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Urea Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference IDs
3-(4-Aminocyclohexyl)-1,1-diethylurea dihydrochloride Cyclohexylamine Diethylurea Potential enzyme inhibition
Celiprolol Hydrochloride Phenyl ring Acetyl, propoxy, diethylurea β1-Adrenergic antagonist
Dironyl Ergoline Diethylurea Prolactin inhibitor
3-Cyclohexyl-1,1-dimethylurea Cyclohexylamine Dimethylurea Synthetic intermediate

Table 2. Pharmacokinetic Properties

Compound Name Salt Form Solubility (mg/mL) Stability Reference IDs
3-(4-Aminocyclohexyl)-1,1-diethylurea dihydrochloride Dihydrochloride >10 (predicted) Stable at RT
Celiprolol Hydrochloride Hydrochloride 15–20 Hygroscopic
Y-27632 Dihydrochloride Dihydrochloride 50 -20°C storage

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